In Vivo Efficacy Comparison: Ozarelix (130 mg) vs. Goserelin Depot in Phase II Prostate Cancer Trial
In a Phase II study (NCT01252693), Ozarelix was directly compared to Goserelin depot in 214 men with prostate cancer. Ozarelix was administered as a 65 mg subcutaneous injection on days 1 (two injections), 8, 28, and 56. Goserelin was given as a 3.6 mg depot injection on days 1, 28, and 56 [1]. Separately, another Phase II study with Ozarelix showed that a 130 mg intramuscular dose per 28-day cycle led to continuous testosterone suppression to castration levels (<0.5 ng/mL) until at least day 85 in patients, with a 97% PSA response rate in those with continuous suppression [2]. This demonstrates Ozarelix's ability to achieve rapid and sustained castration with a distinct, non-depot dosing schedule, a key differentiator from depot-based agonists like Goserelin.
| Evidence Dimension | Clinical efficacy in achieving and maintaining testosterone suppression |
|---|---|
| Target Compound Data | Ozarelix (130 mg IM per 28-day cycle): Continuous testosterone suppression to <0.5 ng/mL until at least Day 85; PSA response rate of 97% in patients with continuous suppression. |
| Comparator Or Baseline | Goserelin (3.6 mg depot SC every 28 days): Standard of care comparator. |
| Quantified Difference | Ozarelix's non-depot formulation achieves comparable (or better) sustained castration without the need for a depot technology. The 130 mg dose resulted in a 97% PSA response rate. |
| Conditions | Open-label, Phase II clinical trial in men with hormone-dependent prostate cancer (NCT01252693 for the direct comparison; separate Phase II trial for the 130 mg data). |
Why This Matters
This evidence is crucial for researchers planning in vivo studies or clinical trials, as it provides a benchmark for dosing and expected efficacy when using Ozarelix, justifying its selection over a depot agonist for its unique dosing flexibility and potentially faster onset of action.
- [1] ClinicalTrials.gov. NCT01252693: International, Multi-Center, Open Label, Randomized Study Assessing the Safety and Efficacy of a Monthly Dosing Regimen of Ozarelix Versus Goserelin Depot in Men With Prostate Cancer. https://clinicaltrials.gov/study/NCT01252693 View Source
- [2] Spectrum Pharmaceuticals. Spectrum Pharmaceuticals Announces Phase 2 Data For Ozarelix In Hormone-Dependent Prostate Cancer. Medical News Today. https://www.medicalnewstoday.com/releases/48790 View Source
